2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N,N-trimethylethan-1-aminium iodide is a complex organic compound with significant biological implications. This compound is classified as a selective antagonist of the transient receptor potential cation channel A1 (TRPA1), which plays a critical role in nociception and inflammatory responses. The molecular formula for this compound is , and it has a molecular weight of approximately 355.39 g/mol .
This compound is derived from purine structures, characterized by the presence of multiple functional groups that contribute to its biological activity. It is primarily classified under pharmacological agents targeting ion channels, specifically those involved in pain signaling pathways. The compound is often referenced in scientific literature concerning pain management and neurogenic inflammation due to its selective action on TRPA1 channels .
The synthesis of 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N,N-trimethylethan-1-aminium iodide typically involves several steps:
Technical details regarding specific reaction conditions (temperature, solvents used, and reaction times) are critical for optimizing yield and purity .
The molecular structure of this compound features a purine ring system with various substituents that enhance its pharmacological properties. Key structural characteristics include:
The structural formula can be represented as follows:
The InChIKey for this compound is HEQDZPHDVAOBLN-UHFFFAOYSA-N .
The compound participates in various chemical reactions typical of quaternary ammonium salts:
These reactions are essential for understanding the compound's reactivity profile and potential modifications for enhanced biological activity .
The primary mechanism of action for 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N,N-trimethylethan-1-aminium iodide involves antagonism at the TRPA1 channel:
This antagonistic action suggests potential therapeutic applications in managing chronic pain conditions linked to TRPA1 activation.
The compound exhibits characteristics typical of organic salts:
This compound has significant applications in pharmacology:
CAS No.:
CAS No.: 7600-08-0
CAS No.: 1703774-28-0
CAS No.: 1482467-37-7
CAS No.: 1173022-22-4